molecular formula C22H26BrN3O2 B14974199 N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(3-bromobenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B14974199
M. Wt: 444.4 g/mol
InChI Key: ABIZOVUWPGCGEH-LFVJCYFKSA-N
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Description

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a phenyl ring, which is further connected to an octanamide chain. The presence of a bromophenyl group adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE typically involves a condensation reaction between 3-bromobenzaldehyde and 4-hydrazinocarbonylphenyl octanamide. The reaction is carried out in an organic solvent such as ethanol, under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is often achieved through recrystallization or chromatography techniques.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form hydrogen bonds with biological molecules, influencing their function. The bromophenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: N-(4-{N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)OCTANAMIDE stands out due to the presence of the bromophenyl group, which imparts unique reactivity and potential biological activity. The octanamide chain also contributes to its distinct physicochemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26BrN3O2

Molecular Weight

444.4 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C22H26BrN3O2/c1-2-3-4-5-6-10-21(27)25-20-13-11-18(12-14-20)22(28)26-24-16-17-8-7-9-19(23)15-17/h7-9,11-16H,2-6,10H2,1H3,(H,25,27)(H,26,28)/b24-16+

InChI Key

ABIZOVUWPGCGEH-LFVJCYFKSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)Br

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)Br

Origin of Product

United States

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